2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile
Description
The compound 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a triazole derivative featuring a trifluoromethyl substituent, a methyl-oxo group on the triazol ring, and a benzonitrile moiety. The compound’s crystallographic data, if available, would typically be refined using programs like SHELXL, while molecular visualization could employ tools such as ORTEP-3.
Properties
IUPAC Name |
2-[[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N4O/c1-18-10(12(13,14)15)17-19(11(18)20)7-9-5-3-2-4-8(9)6-16/h2-5H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTPCXMOGADASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=CC=CC=C2C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Formation of 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole:
Starting Materials: The synthesis begins with commercially available or easily synthesized precursors like 4-methyl-1,2,4-triazole and trifluoromethyl ketone.
Reaction Conditions: The reaction typically involves heating under reflux with an appropriate solvent such as acetonitrile, in the presence of a suitable base like potassium carbonate.
Coupling Reaction:
Formation of the final compound: The intermediate from the first step is coupled with a benzonitrile derivative.
Reaction Conditions: The coupling is usually facilitated by a palladium-catalyzed reaction under an inert atmosphere.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up by optimizing reaction parameters, ensuring high yield, and purity while minimizing cost and environmental impact. Continuous flow reactors and automated synthesisers might be employed to achieve these goals efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxo derivatives.
Reduction: Reduction can yield amines or other reduced forms of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzonitrile or triazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, under controlled conditions.
Reduction: Hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst is typical.
Substitution: Using nucleophiles like amines or electrophiles like halogens, with reaction conditions tailored based on the functional groups involved.
Major Products:
The products of these reactions include various substituted triazoles and benzonitriles, which can be further functionalized depending on the application needs.
Scientific Research Applications
Chemistry: The compound is used in developing new materials, especially those requiring thermal stability and unique electronic properties. Biology and Medicine: It serves as a scaffold in drug discovery, aiding the development of new therapeutics for diseases such as cancer, due to its ability to interact with biological targets. Industry: It finds use in the synthesis of agrochemicals, pharmaceuticals, and advanced polymers.
Mechanism of Action
Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It might modulate biochemical pathways by influencing enzyme kinetics or receptor activation states.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Triazole Derivatives
Triazole-based compounds exhibit diverse bioactivity depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related molecules from the literature:
2.1.1 4-[(E)-(3-Methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)iminomethyl]benzonitrile
- Key Differences: Triazole Substituents: Replaces the target’s 5-oxo and 3-trifluoromethyl groups with 5-thioxo and 3-methyl groups. Benzonitrile Linkage: Features an iminomethyl (–CH=N–) bridge instead of a methylene (–CH2–) linker.
- Crystallographic Data : Refined to an R factor of 0.043 using single-crystal X-ray diffraction, indicating high structural precision.
2.1.2 2-(4-(4-Methyl-5-(2-(4-methylphenyl)-2-oxo-ethylthio)-4H-1,2,4-triazol-3-yl)-phenyl)-5(6)-methyl-1H-benzimidazole
- Key Differences :
- Triazole Substituents : Includes a thioether-linked 2-(4-methylphenyl)-2-oxo-ethyl group at position 5.
- Backbone : Integrated with a benzimidazole ring system instead of benzonitrile.
- Synthesis Yield : 76%, suggesting efficient synthetic routes for such derivatives.
- Implications : The benzimidazole moiety may enhance π-π stacking interactions, while the thioether group could influence redox stability.
Substituent Effects on Physicochemical Properties
- Trifluoromethyl vs. Methyl : The –CF₃ group in the target compound is strongly electron-withdrawing, which may increase acidity of adjacent protons and improve resistance to oxidative metabolism compared to –CH₃.
- Oxo vs.
- Benzonitrile vs. Benzimidazole : The nitrile group’s polarity may improve aqueous solubility relative to benzimidazole’s aromatic system.
Table 1: Comparative Overview of Triazole Derivatives
Research Findings
- Crystallographic Robustness : The use of SHELXL for refining analogues (e.g., R = 0.043) underscores its reliability in resolving triazole derivatives’ structures.
- Synthetic Accessibility : High yields (e.g., 76%) for benzimidazole-linked triazoles suggest feasible scalability, though the target compound’s synthetic route remains unverified.
- Functional Group Impact : The trifluoromethyl and oxo groups in the target compound likely confer distinct electronic and steric profiles compared to methyl or thio analogues, which could optimize bioactivity in drug design.
Biological Activity
The compound 2-((4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzonitrile is a triazole derivative that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.
The molecular formula of the compound is with a molecular weight of approximately 293.65 g/mol. The presence of the trifluoromethyl group and the triazole ring is significant for its biological activity.
Antimicrobial Activity
Studies have indicated that triazole derivatives exhibit considerable antimicrobial properties. The compound has been tested against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound possesses moderate to strong antimicrobial activity, particularly against fungi.
Anticancer Activity
The anticancer potential of triazole compounds has been widely studied. The compound was evaluated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 22.5 |
| A549 (lung cancer) | 18.7 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cell lines, making it a candidate for further development as an anticancer agent.
The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, triazole compounds are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungi.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that similar triazole compounds significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications in treating infections.
- Cancer Treatment : Research published in Cancer Letters highlighted that triazole derivatives like the one discussed showed synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy and reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
